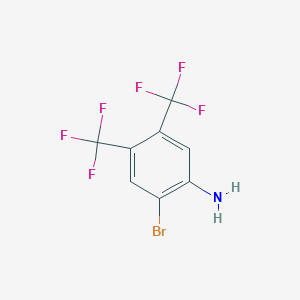

2-Bromo-4,5-bis(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds is described in the papers. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials is developed, which proceeds efficiently under blue LED irradiation . Another paper discusses the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline with a high yield and purity . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline is not directly analyzed in the papers, related compounds have been characterized. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has been determined by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers provide insights into the reactivity of brominated intermediates. The kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes have been studied, showing that the reactions are influenced by the nature of the nucleophile . Additionally, the reactivity of bromonium ions with acceptor olefins has been investigated, indicating that these ions can form reactive intermediates that participate in further chemical transformations . These studies could inform the reactivity of 2-Bromo-4,5-bis(trifluoromethyl)aniline in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline are not directly reported in the papers. However, the properties of similar compounds can provide some insights. For example, polyimides synthesized with related anilide monomers exhibit high thermal stability, low water absorption, and low dielectric constants . These properties suggest that 2-Bromo-4,5-bis(trifluoromethyl)aniline could also display similar characteristics, making it valuable for applications requiring materials with these attributes.

Aplicaciones Científicas De Investigación

Inhibitor of Hepatitis C Virus (HCV) NS3 Protease

- Scientific Field : Biochemistry and Virology .

- Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C Virus (HCV) NS3 protease . This protease is a critical enzyme for the life cycle of the HCV, and inhibiting it can prevent the virus from replicating.

Inhibitor of TMPRSS4 Serine Protease and Antitubercular Activities

- Scientific Field : Biochemistry and Pharmacology .

- Summary of Application : 4-Bromo-3,5-bis(trifluoromethyl)aniline, a compound similar to 2-Bromo-4,5-bis(trifluoromethyl)aniline, is used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion. It is also used to synthesize salicylanilides with antitubercular activities .

It’s worth noting that the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity, which can improve its overall effectiveness. Therefore, “2-Bromo-4,5-bis(trifluoromethyl)aniline” and similar compounds could potentially have a wide range of applications in drug synthesis and development.

It’s worth noting that the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity, which can improve its overall effectiveness. Therefore, “2-Bromo-4,5-bis(trifluoromethyl)aniline” and similar compounds could potentially have a wide range of applications in drug synthesis and development.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFBFPCVDCVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371154 |

Source

|

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-bis(trifluoromethyl)aniline | |

CAS RN |

230295-15-5 |

Source

|

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)